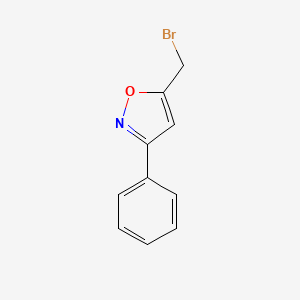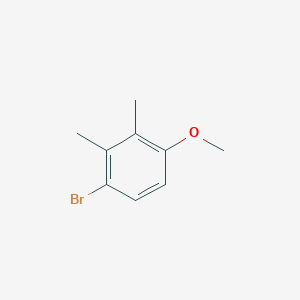
4-溴-3-氯苯-1-磺酰氯
描述
4-Bromo-3-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and sulfonyl chloride groups. This compound is known for its reactivity and is commonly used in organic synthesis as a sulfonylating agent.
科学研究应用
4-Bromo-3-chlorobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
Pharmaceutical Research: Employed in the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Chemical Biology: Used in the modification of biomolecules for studying biological processes.
作用机制
- Electrophilic Aromatic Substitution (EAS) : 4-Bromo-3-chlorobenzene-1-sulfonyl chloride undergoes EAS reactions with aromatic rings. In the first, slow step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Mode of Action
生化分析
Biochemical Properties
4-Bromo-3-chlorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides in solution . The compound’s reactivity allows it to form stable sulfonamide bonds with amines, which is crucial in the protection of amines as 4-bromobenzenesulfonamides . These interactions are essential for various biochemical processes, including the modification of nucleotides and the protection of functional groups during synthesis.
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, particularly amines. The compound undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by an amine group, forming a sulfonamide bond . This reaction is facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the sulfonyl chloride group. The formation of sulfonamide bonds can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound’s interactions with biomolecules can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures (around 4°C) to maintain its stability . Over time, the compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular functions, depending on the duration and conditions of exposure. These temporal effects are crucial for understanding the compound’s behavior and optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions and overall health. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that the compound can cause burns and severe damage to tissues upon exposure . It is essential to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in animal models.
Metabolic Pathways
4-Bromo-3-chlorobenzene-1-sulfonyl chloride is involved in various metabolic pathways, particularly those related to the synthesis and modification of biomolecules. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, which are essential components of genetic material . The compound’s interactions with enzymes and cofactors can lead to changes in metabolic processes, affecting the overall cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-chlorobenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-3-chlorobenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of 4-bromo-3-chlorobenzene-1-sulfonyl chloride involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
4-Bromo-3-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as amines (R-NH2) and alcohols (R-OH) are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonyl Derivatives: Formed through reduction reactions.
相似化合物的比较
Similar Compounds
4-Bromobenzene-1-sulfonyl chloride: Similar structure but lacks the chlorine substituent.
4-Chlorobenzene-1-sulfonyl chloride: Similar structure but lacks the bromine substituent.
3-Bromo-4-chlorobenzene-1-sulfonyl chloride: Positional isomer with different substitution pattern.
Uniqueness
4-Bromo-3-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
4-bromo-3-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCFUWFJZQPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373597 | |
| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874801-46-4 | |
| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)










